molecular formula C12H11NO4S B7878100 3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]benzoic acid

3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]benzoic acid

Cat. No.: B7878100
M. Wt: 265.29 g/mol
InChI Key: DJJBDBBBYKYXQA-UHFFFAOYSA-N
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Description

3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]benzoic acid is a chemical compound with potential applications in various scientific fields. This compound features a complex structure that includes a 1,4-oxathiin ring system, which is a sulfur-containing heterocycle, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]benzoic acid typically involves multiple steps, starting with the construction of the 1,4-oxathiin ring system This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, optimized for efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzoic acid moiety can be further oxidized to produce derivatives such as benzene dicarboxylic acids.

  • Reduction: : The compound can be reduced to form derivatives with different functional groups.

  • Substitution: : The amino group can participate in substitution reactions, leading to the formation of various amides and other derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: : Various reagents like acyl chlorides, anhydrides, and alkyl halides can be employed in substitution reactions.

Major Products Formed

  • Oxidation: : Benzene dicarboxylic acids.

  • Reduction: : Alcohols, amines, and other reduced derivatives.

  • Substitution: : Amides, esters, and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]benzoic acid can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine

In the medical field, this compound has potential applications in drug development. Its structural features may allow it to interact with biological targets, leading to the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]benzoic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Carboxine: : A related compound with a similar structure but different functional groups.

  • 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin: : Another compound with a similar oxathiin ring system but different substituents.

Uniqueness

3-[(5,6-Dihydro-1,4-oxathiin-2-ylcarbonyl)amino]benzoic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-oxathiine-6-carbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c14-11(10-7-18-5-4-17-10)13-9-3-1-2-8(6-9)12(15)16/h1-3,6-7H,4-5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJBDBBBYKYXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC=C(O1)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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